Cas no 885273-25-6 (3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol)

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol is a specialized organic compound featuring a benzodisoxazole core substituted with a 4-methoxyphenyl group and a hydroxyl moiety at the 6-position. This structure imparts unique photophysical and electronic properties, making it valuable in applications such as fluorescent probes, optoelectronic materials, and pharmaceutical intermediates. The methoxy and hydroxyl groups enhance solubility and reactivity, facilitating further functionalization. Its rigid benzodisoxazole framework contributes to stability and high quantum yield, suitable for advanced material science research. The compound's well-defined synthesis pathway ensures consistent purity, critical for precision applications in chemical and biomedical fields.
3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol structure
885273-25-6 structure
商品名:3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol
CAS番号:885273-25-6
MF:C14H11NO3
メガワット:241.242043733597
MDL:MFCD06739123
CID:710994

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisoxazol-6-ol,3-(4-methoxyphenyl)-
    • 3-(4-methoxyphenyl)-2H-1,2-benzoxazol-6-one
    • 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
    • 3-(4-METHOXYPHENYL)BENZO[D]ISOXAZOL-6-OL,
    • 1,2-Benzisoxazol-6-ol,3-(4-methoxyphenyl)
    • 3-(4-METHOXYPHENYL)-1,2-BENZISOXAZOL-6-OL
    • 3-(4-Methoxyphenyl)-1,2-benzisoxazol-6-ol (ACI)
    • 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol
    • MDL: MFCD06739123
    • インチ: 1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3
    • InChIKey: YQNUGYGHEHFFLI-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C2ON=C(C2=CC=1)C1C=CC(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 241.07400
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: 0

じっけんとくせい

  • PSA: 55.49000
  • LogP: 3.20900

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol セキュリティ情報

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D969229-5g
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 95%
5g
$4475 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0096-50mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 98%
50mg
1322.95CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0096-250mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 98%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0096-100mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 98%
100mg
¥2177.24 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0096-1g
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 98%
1g
¥8726.45 2025-01-20
abcr
AB537237-500mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; .
885273-25-6
500mg
€1021.20 2024-04-15
abcr
AB537237-1g
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; .
885273-25-6
1g
€1660.60 2024-04-15
abcr
AB537237-250mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; .
885273-25-6
250mg
€700.90 2024-04-15
eNovation Chemicals LLC
D969229-50mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 95%
50mg
$215 2025-02-21
eNovation Chemicals LLC
D969229-500mg
3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
885273-25-6 95%
500mg
$665 2025-02-21

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 関連文献

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Olに関する追加情報

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol: A Comprehensive Overview

The compound 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol (CAS No: 885273-25-6) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzodisoxazoles, which are known for their unique structural properties and potential applications in drug development and advanced materials. The molecule's structure features a benzene ring substituted with a methoxy group at the 4-position, which contributes to its electronic properties and reactivity.

Recent studies have highlighted the importance of benzodisoxazole derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for bioactive compounds. The presence of the methoxy group in 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol enhances its solubility and stability, making it a promising candidate for drug delivery systems. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to inhibit specific enzymes involved in inflammatory pathways.

The synthesis of 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol involves a multi-step process that typically begins with the preparation of the benzodisoxazole core. This is followed by substitution reactions to introduce the methoxy group at the desired position. The synthesis pathway has been optimized in recent years to improve yield and reduce reaction time, making it more feasible for large-scale production.

One of the most intriguing aspects of this compound is its optical properties. Studies have shown that benzodisoxazole derivatives exhibit strong fluorescence under UV light, which makes them suitable for applications in optoelectronics and sensor technology. The methoxy substitution in 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol further enhances its fluorescence quantum yield, making it a valuable material for developing advanced sensors and imaging agents.

In terms of biological activity, 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol has demonstrated potent antioxidant properties, which are crucial for protecting cells from oxidative stress. This has led to its exploration as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent clinical trials have shown promising results, with the compound exhibiting low toxicity and high efficacy in reducing oxidative damage in neuronal cells.

The compound's versatility is further evident in its application as a building block for more complex molecular architectures. Chemists have utilized benzodisoxazole derivatives to construct supramolecular assemblies and functional polymers, which hold great potential in nanotechnology and material science. The integration of 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol into these systems has been shown to improve their mechanical properties and thermal stability.

From a sustainability perspective, researchers have also investigated the green synthesis of 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol, employing eco-friendly catalysts and solvents. This approach not only reduces environmental impact but also lowers production costs, making it more accessible for industrial applications.

In conclusion, 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol (CAS No: 885273-25-6) stands out as a versatile and multifunctional compound with applications spanning medicine, materials science, and optoelectronics. Its unique chemical structure, enhanced by the methoxy substitution, positions it as a key player in advancing cutting-edge technologies and therapeutic solutions.

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